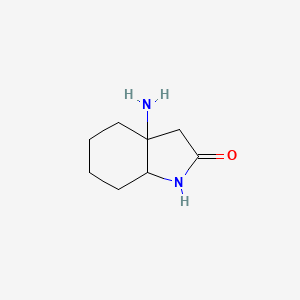
rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the indole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reduction of a precursor compound followed by cyclization to form the desired indole structure. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis can be compared with other similar compounds in the indole family. Some similar compounds include:
- Rac-(3aR,7aS)-2-(3-Chloropropyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Rac-(3aR,7aS)-Octahydrofuro[2,3-c]pyridine hydrochloride
- Rac-(3aR,7aS)-Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3a-amino-3,4,5,6,7,7a-hexahydro-1H-indol-2-one |
InChI |
InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11) |
InChI Key |
WUOJZWVDFYJWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC(=O)NC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















